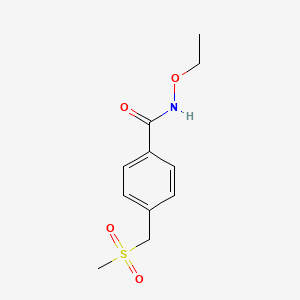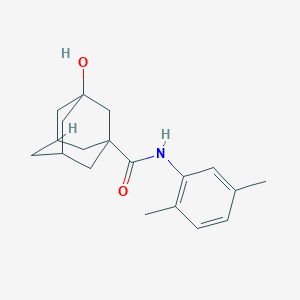
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a hydroxy group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, which undergoes functionalization to introduce the hydroxy group at the 3-position.
Amidation: The carboxamide group is introduced by reacting the functionalized adamantane with 2,5-dimethylphenylamine under appropriate conditions, often involving coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or KMnO₄ can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
科学研究应用
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The adamantane core provides structural stability, enhancing the compound’s effectiveness in various applications.
相似化合物的比较
Similar Compounds
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: Similar structure but with a naphthalene core instead of adamantane.
N-(2,5-dimethylphenyl)-3-hydroxybenzene-1-carboxamide: Similar structure but with a benzene core.
Uniqueness
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide is unique due to its adamantane core, which provides enhanced rigidity and stability compared to naphthalene or benzene derivatives. This structural feature can lead to improved performance in various applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-3-4-13(2)16(5-12)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKPPPDEDADINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
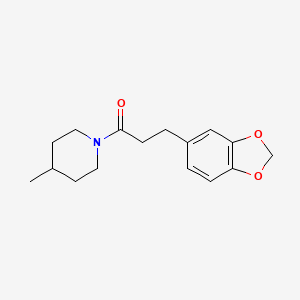
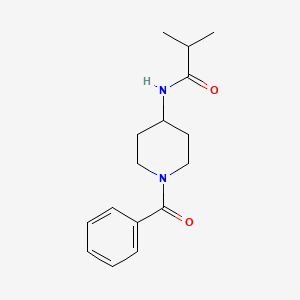
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)
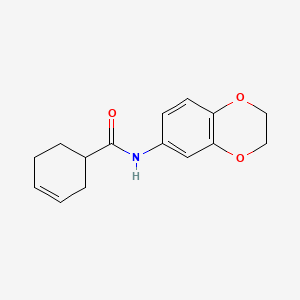
![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)
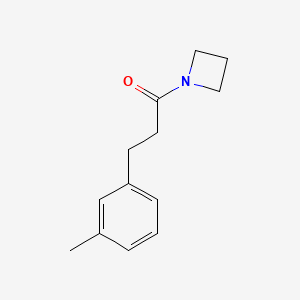
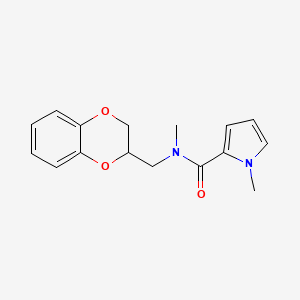
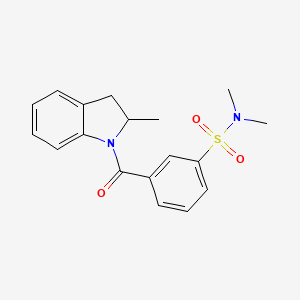
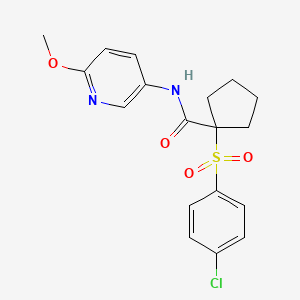
![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)
